6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid
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Overview
Description
6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid is an organic compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . This compound is characterized by its spirocyclic structure, which includes a spiro junction between a six-membered azaspiro ring and a four-membered ring. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amine functionality, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid typically involves the following steps :
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized by reacting N-benzyl-1,1-dimethylurea with sodium sulfate in dimethyl sulfoxide (DMSO) to obtain N-benzyl-1-methylurea.
Introduction of the Boc Group: The N-benzyl-1-methylurea is then reacted with tert-butanol in the presence of thionyl chloride to form N-benzyl-1-(tert-butoxy)-1-methylurea.
Cyclization and Deprotection: The intermediate is treated with hydrogen fluoride in the presence of a base to achieve cyclization and deprotection, yielding the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing robust purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Deprotected Amine: Removal of the Boc group yields the free amine.
Substituted Derivatives: Nucleophilic substitution can lead to various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid has several applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid primarily involves its role as a protected amine. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
6-[(tert-Butoxy)carbonyl]-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid: This compound features a fluorine atom, which can influence its reactivity and biological activity.
2-[(tert-Butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid: This compound contains a sulfur atom, adding different chemical properties.
Uniqueness
6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the Boc-protected amine. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9(10(15)16)13(8-14)5-4-6-13/h9H,4-8H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJNPYDJNKNDJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314388-77-6 |
Source
|
Record name | 6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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